N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-11-7-4-8-12-13(11)17-14(19-12)16-10-6-3-2-5-9(10)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROBSUCAIBKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazoles
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or novel functionalities.
Table 1: Synthetic Routes and Reaction Conditions
| Reaction Type | Conditions | Products |
|---|---|---|
| Condensation | Reflux in ethanol or methanol with a catalyst | Schiff base |
| Reduction | Sodium borohydride | This compound |
| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | Sulfoxides, sulfones |
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| This compound | Escherichia coli | 18 |
Antifungal Activity
The compound has also been evaluated for antifungal properties, showing effectiveness against fungi such as Candida albicans and Saccharomyces cerevisiae.
Table 3: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Candida albicans | 22 |
| This compound | Saccharomyces cerevisiae | 18 |
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cell lines, particularly HepG2 (liver cancer) and PC12 (neuroblastoma).
Case Study: Anticancer Activity Evaluation
In one study, treatment with this compound resulted in a dose-dependent decrease in cell viability in HepG2 cells. At higher concentrations, significant apoptosis was observed, indicating its potential as a therapeutic agent for cancer treatment.
Table 4: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 15.0 | Induction of apoptosis |
| PC12 (Neuroblastoma) | 12.5 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes like tyrosine kinases, which are involved in cell signaling and proliferation. The compound’s ability to form hydrogen bonds and interact with various biomolecules also contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine can be contextualized by comparing it to related benzothiazole and thiazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Thiazol-2-amine Derivatives
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound likely enhances steric bulk and electron-withdrawing effects compared to derivatives with 3-chlorophenyl (e.g., FCG ) or 4-methoxyphenyl (e.g., ). This positional difference may influence receptor binding or metabolic stability. Methylthio (-SMe) vs.
Synthetic Flexibility :
- Schiff base derivatives (e.g., ) are synthesized via condensation, enabling modular substitution for tailored bioactivity. In contrast, the target compound’s lack of a Schiff base may limit such versatility but improve hydrolytic stability.
Biological Activity Trends: Antimicrobial Activity: Compounds with bulky substituents (e.g., diphenylmethyl in ) show moderate activity, suggesting steric hindrance may limit efficacy. Therapeutic Potential: FCG demonstrates rescue of mutant CFTR proteins, highlighting the role of chloro and methylthio groups in modulating protein interactions.
Electronic and Steric Considerations: The 4-methylthio group in the target compound may act as a hydrogen bond acceptor or participate in hydrophobic interactions, contrasting with the hydrogen bond-donating capability of phenolic -OH groups in .
Biological Activity
N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzothiazole core with a chlorophenyl and methylthio substituent. Its synthesis typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzaldehyde, followed by reduction using sodium borohydride. The reaction conditions are optimized for yield and purity, often utilizing solvents like ethanol or methanol under reflux conditions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar benzothiazole compounds have shown significant inhibitory effects against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20-25 |
| Similar Benzothiazole Derivative | Escherichia coli | 15-20 |
| Similar Benzothiazole Derivative | Bacillus subtilis | 20-25 |
The compound's mechanism appears to involve the inhibition of essential bacterial enzymes, which is common among benzothiazole derivatives .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies show effectiveness against fungi such as Candida albicans and Saccharomyces cerevisiae, with significant inhibition zones reported in laboratory settings. The presence of the methylthio group is believed to enhance its interaction with fungal cell membranes .
Table 2: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Candida albicans | 22 |
| Similar Benzothiazole Derivative | Saccharomyces cerevisiae | 18 |
Anticancer Potential
The anticancer potential of this compound has been explored in various studies. It has shown promise as an inhibitor of cancer cell proliferation in vitro, particularly against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
Case Study: Anticancer Activity Evaluation
In one study, the compound was tested on HepG2 cells, demonstrating a dose-dependent decrease in cell viability. At higher concentrations, significant apoptosis was observed, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting a thiazole precursor (e.g., 4-(methylthio)benzo[d]thiazol-2-amine) with 2-chloroaniline derivatives in the presence of dichloromethane (DCM) and triethylamine (TEA) as a base to neutralize HCl byproducts . Yield optimization requires controlling reaction temperature (25–40°C), stoichiometric ratios (1:1.2 amine:halide), and purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C-S stretching at ~680 cm⁻¹, N-H bending at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–8.2 ppm), methylthio groups (δ 2.5–2.7 ppm), and amine protons (δ 5.2–5.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks via ESI-TOF) .
Q. How is the in vitro antibacterial activity of this compound evaluated against common microbial strains?
- Methodology : Use agar dilution or broth microdilution assays (CLSI guidelines). Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, inoculate with standardized bacterial/fungal suspensions (e.g., S. aureus, E. coli, C. albicans), and incubate at 37°C for 18–24 hours. Minimum inhibitory concentration (MIC) is determined as the lowest concentration inhibiting visible growth .
Advanced Research Questions
Q. How can contradictory biological activity data between different studies be systematically analyzed?
- Methodology :
- Meta-Analysis : Compare experimental variables (e.g., assay conditions, strain variability, compound purity) across studies.
- Dose-Response Curves : Re-evaluate IC₅₀/MIC values under standardized protocols.
- Structural Confirmation : Verify compound integrity via X-ray crystallography or HPLC to rule out degradation .
Q. What strategies are employed in molecular docking studies to assess binding affinity with target proteins?
- Methodology :
- Protein Preparation : Retrieve target structures (e.g., aurora kinases) from PDB, optimize hydrogen bonding networks, and assign charges.
- Ligand Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Focus on key interactions (e.g., hydrogen bonds with active-site residues, hydrophobic contacts with methylthio groups).
- Validation : Cross-check with mutagenesis data or co-crystal structures .
Q. How can QSAR models be developed to predict the bioactivity of thiazole derivatives?
- Methodology :
- Descriptor Selection : Calculate physicochemical parameters (logP, polar surface area, H-bond donors/acceptors) using tools like PaDEL-Descriptor.
- Model Training : Use partial least squares (PLS) or machine learning (e.g., random forest) on datasets (e.g., IC₅₀ values against cancer cell lines).
- Validation : Apply leave-one-out cross-validation and external test sets. Key findings may highlight the role of electron-withdrawing substituents (e.g., chloro groups) in enhancing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
